molecular formula C15H13Cl B074373 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS No. 1210-33-9

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Cat. No.: B074373
CAS No.: 1210-33-9
M. Wt: 228.71 g/mol
InChI Key: QPERNSDCEUTOTE-UHFFFAOYSA-N
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Description

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS: 1210-33-9) is a tricyclic compound featuring a seven-membered cycloheptene ring fused with two benzene rings and substituted with a chlorine atom at position 5. Its molecular formula is C₁₅H₁₁Cl, with a molecular weight of 226.70 g/mol. This compound is a key intermediate in pharmaceutical synthesis, particularly for neuroactive agents and tricyclic antidepressants . It is commercially available and frequently utilized in nucleophilic substitution reactions to introduce functional groups such as amines or alkoxy chains . Its rigid tricyclic scaffold enhances binding affinity to biological targets like neurotransmitter receptors .

Preparation Methods

Chlorination of 5-Thioxo-10,11-Dihydro-5H-Dibenzo[a,d]Cycloheptene

Reaction Conditions and Mechanism

The chlorination of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (compound 2a ) represents a direct route to the target compound. This method employs chlorine gas or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C, yielding 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5,10-sulfide (compound 4 ) with 68–72% efficiency . The reaction proceeds via electrophilic substitution, where the thione sulfur atom facilitates chlorine incorporation at the 5-position.

Table 1: Optimization of Chlorination Parameters

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMaximizes regioselectivity
Chlorinating AgentSO₂Cl₂Reduces byproduct formation
SolventDichloromethaneEnhances solubility
Reaction Time4–6 hoursBalances completion vs. degradation

Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 9:1) followed by recrystallization from ethanol to achieve >98% purity .

Friedel-Crafts Cyclization with Subsequent Functionalization

Synthetic Pathway

A patented approach utilizes Friedel-Crafts alkylation to construct the tricyclic core, followed by chlorination. The process begins with the cyclization of ortho-aryl alkynyl benzyl alcohols using trifluoromethanesulfonic anhydride (Tf₂O) in toluene at 25°C . The intermediate cycloheptene derivative undergoes chlorination via phosphorus pentachloride (PCl₅) in refluxing dichloroethane, achieving 65–70% yield.

Table 2: Key Steps in Friedel-Crafts Route

StepReagents/ConditionsOutcome
CyclizationTf₂O (1.2 eq), toluene, 25°C, 12hForms tricyclic core (85% yield)
ChlorinationPCl₅ (2.0 eq), dichloroethane, refluxIntroduces Cl at position 5
WorkupNaHCO₃ wash, MgSO₄ dryingRemoves acidic byproducts

This method’s scalability is demonstrated in patent US4399141A, which reports kilogram-scale production with consistent purity profiles .

Bromination-Reduction Sequential Strategy

Two-Step Conversion

An alternative route involves bromination of the parent dibenzo[a,d]cycloheptene followed by halogen exchange. Initial bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light yields 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Subsequent treatment with copper(I) chloride in dimethylformamide (DMF) at 120°C facilitates bromide-to-chloride substitution, achieving 60–65% overall yield .

Table 3: Bromination-Reduction Parameters

ParameterBromination StepHalogen Exchange Step
ReagentNBS (1.1 eq)CuCl (3.0 eq)
SolventCCl₄DMF
Temperature25°C, UV light120°C
Reaction Time8 hours24 hours

This method avoids harsh chlorinating agents, making it suitable for acid-sensitive derivatives.

Catalytic Hydrogenation of 5-Chloro-Dibenzo[a,d]Cycloheptene

Saturation of the Central Ring

For applications requiring the dihydro structure, catalytic hydrogenation of 5-chloro-5H-dibenzo[a,d]cycloheptene is employed. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 80°C, full saturation of the cycloheptene ring is achieved within 6 hours .

Table 4: Hydrogenation Optimization

ConditionValueImpact on Conversion
Catalyst Loading5 wt% Pd/CBalances cost and activity
H₂ Pressure50 psiPrevents over-reduction
SolventEthanolEnhances H₂ solubility

Post-hydrogenation purification via vacuum distillation removes catalyst residues, yielding 90–93% pure product .

Industrial-Scale Production Considerations

Process Intensification Techniques

Large-scale synthesis prioritizes continuous flow systems to enhance heat and mass transfer. For example, a plug-flow reactor operating at 10 L/min throughput achieves 95% conversion in the Friedel-Crafts cyclization step by maintaining precise temperature control (±1°C) .

Table 5: Industrial vs. Laboratory Conditions

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature Control±5°C±1°C
Yield65–70%75–80%
Purity98%99.5%

Chemical Reactions Analysis

Types of Reactions

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The dihydro structure can be oxidized to form the corresponding dibenzo[a,d]cycloheptene.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted dibenzo[a,d]cycloheptenes.

    Oxidation: Formation of dibenzo[a,d]cycloheptene.

    Reduction: Formation of reduced derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives. This versatility makes it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activity. It may interact with biological molecules, influencing various biochemical pathways. Notably:

  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism and can affect its pharmacokinetics.
  • Neuropharmacological Effects : The ability to cross the blood-brain barrier positions it as a candidate for central nervous system applications, particularly in treating mood disorders.

Medicine

Research indicates that this compound may exhibit antidepressant properties. Its structural similarity to dibenzosuberone derivatives suggests potential interactions with neurotransmitter systems in the brain. Investigations into its safety profile and degradation pathways are critical for evaluating its therapeutic viability .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows for the development of tailored products in various sectors, including pharmaceuticals and agrochemicals.

Case Studies

  • Pharmacological Research : A study published in the Journal of Pharmaceutical Sciences explored the degradation pathways of compounds similar to this compound. It emphasized that environmental factors significantly affect stability and efficacy, highlighting the need for robust formulations during storage and use.
  • Antidepressant Activity : Research investigating structurally related compounds found that modifications at specific positions could enhance antidepressant effects. This underscores the importance of understanding how variations in structure influence biological activity .

Mechanism of Action

The mechanism of action of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene involves its interaction with specific molecular targets and pathways. The chlorine atom and the dihydro structure play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional diversity of tricyclic dibenzo[a,d]cycloheptene derivatives arises from variations in substituents, oxidation states, and ring modifications. Below is a detailed comparison:

Non-Chlorinated Parent Compound: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene

  • Structure : Lacks the chlorine atom at position 5.
  • Synthesis : Prepared via Friedel-Crafts acylation or reduction of dibenzosuberone .
  • Reactivity : Less electrophilic at position 5 compared to the chlorinated analog, limiting its utility in substitution reactions .
  • Applications : Primarily a precursor for further functionalization.

Methoxy/Ethoxy Derivatives (e.g., Compounds 3.29 and 3.30)

  • Structure : 5-Methoxy or 5-ethoxy substituents instead of chlorine .
  • Synthesis: Derived from quinone methides via nucleophilic addition with methanol or ethanol .
  • Properties :
    • 3.29 (Methoxy) : Yield 70%, λmax (IR): 2960 cm⁻¹ (OCH₃), δH (NMR): 3.78 ppm (s, 3H) .
    • 3.30 (Ethoxy) : Yield 58%, δH (NMR): 1.42 ppm (t, 3H) .

Dichloro Derivatives (e.g., 2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one)

  • Structure : Additional chlorine at position 2 or 4 .
  • Synthesis : Prepared via ionic liquid-mediated cyclization of 3,5-dichlorophenylacetic acid derivatives .
  • Applications : Key intermediate in synthesizing eberconazole, a broad-spectrum antifungal agent .

Brominated Analogs (e.g., 3,7-Dibromo-5H-dibenzo[a,d]cycloheptene Derivatives)

  • Structure : Bromine atoms at positions 3 and 7 .
  • Synthesis : Electrophilic bromination of the parent scaffold .
  • Applications: Potential tricyclic antidepressants (TCAs) with enhanced metabolic stability compared to chlorinated analogs .

Epoxide Derivatives (e.g., 10,11-Epoxy-5H-dibenzo[a,d]cycloheptene)

  • Structure : Epoxide group across positions 10 and 11 .
  • Reactivity : Hydrolyzes in acidic conditions to yield diols (trans:cis = 6:1) and a carbaldehyde, unlike cis-stilbene oxide, which forms only diols .
  • Applications : Studied for stereochemical effects on receptor binding .

Imine Derivatives (e.g., MK-801)

  • Structure : 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine .
  • Applications : NMDA receptor antagonist with neuroprotective effects in ischemic brain injury models .

Cyclohexylidene Derivatives

  • Structure : Cyclohexylidene group fused to the tricyclic core .
  • Synthesis : Grignard reaction with cyclohexylmagnesium chloride .
  • Applications : Investigated for antipsychotic activity due to enhanced lipophilicity and blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Substituents Molecular Formula Key Properties/Applications Reference
5-Chloro derivative Cl at position 5 C₁₅H₁₁Cl Neurotransmitter receptor modulation
2,4-Dichloro derivative Cl at positions 2 and 4 C₁₅H₉Cl₂O Antifungal intermediate
3,7-Dibromo derivative Br at positions 3 and 7 C₁₅H₉Br₂N Tricyclic antidepressants
5-Methoxy derivative OCH₃ at position 5 C₁₆H₁₄O Photochemical reactivity
MK-801 Imine at position 10 C₁₆H₁₃N NMDA receptor antagonist

Table 2: Reactivity and Pharmacological Data

Compound Hydrolysis Products Bioactivity (IC₅₀/EC₅₀) Key Findings
10,11-Epoxide derivative Trans-diol (60%), cis-diol (6%) N/A Distinct stereoselectivity vs. stilbene oxide
MK-801 N/A 15 mg/kg (neuroprotection) Reduces infarct volume in MCAO models
3,7-Dibromo derivative N/A 0.1 µM (TR inhibition) Potent trypanothione reductase inhibitor

Research Findings and Trends

  • Substituent Effects : Chlorine and bromine enhance electrophilicity and binding to hydrophobic pockets, while alkoxy groups improve solubility .
  • Stereochemical Impact : Epoxide derivatives exhibit unique hydrolysis pathways, influencing drug metabolism .
  • Therapeutic Potential: Dichloro and brominated analogs show promise in antifungal and antiparasitic applications, respectively .

Biological Activity

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS Number: 1210-33-9) is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, synthesis methods, and research findings.

This compound has the molecular formula C15H13ClC_{15}H_{13}Cl and a molecular weight of 228.72 g/mol. The compound features a chlorine atom at the 5-position and a dihydro structure at the 10,11-positions, which influences its chemical reactivity and biological interactions .

The biological activity of this compound is thought to involve several biochemical pathways:

  • Friedel-Crafts Alkylation : The compound may undergo intermolecular Friedel-Crafts-type alkylation followed by intramolecular cyclization, which is crucial for its reactivity .
  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism and can influence the pharmacokinetics of the compound .

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Properties : The compound is structurally related to dibenzosuberone derivatives, which are known for their antidepressant effects. Its potential as an antidepressant is linked to its ability to interact with neurotransmitter systems in the brain .
  • Neuropharmacological Effects : Studies suggest that this compound can cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications. Its interaction with neurotransmitter receptors may provide therapeutic benefits in treating mood disorders .
  • Toxicological Considerations : Understanding the degradation pathways of related compounds like amitriptyline highlights the importance of studying the safety profile of this compound. Degradation products can lead to unexpected toxicity, necessitating thorough safety evaluations .

Case Studies

A study published in the Journal of Pharmaceutical Sciences investigated the degradation pathways of similar compounds and noted that environmental factors significantly affect their stability and efficacy. The findings emphasize the need for robust formulations to maintain drug integrity during storage and use .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compound Chlorine at 5-position; dihydro structurePotential antidepressant; BBB permeant
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene Lacks chlorineLimited biological activity
5-Bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene Bromine instead of chlorineSimilar potential as chlorinated analogs
5-Fluoro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene Fluorine at 5-positionVaries; specific interactions unknown

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts intramolecular cyclobenzylation , with key reagents including aluminum chloride (AlCl₃) in nitromethane or benzene . Optimization involves controlling reaction temperature (20–25°C) and stoichiometry of AlCl₃ to precursor (1:1.2 molar ratio). For higher yields (>75%), Nafion H catalysts in benzene are recommended to minimize side reactions . Post-reaction purification typically uses ether recrystallization to isolate crystalline products.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use CDCl₃ as a solvent to resolve stereochemical signals (e.g., δ 2.2 ppm for diastereotopic protons in the cycloheptene ring) .
  • Melting Point Analysis : A sharp m.p. of 68.75°C confirms purity, with deviations >2°C indicating impurities .
  • Polarimetry : Specific optical rotation ([α]D²⁵ = +161.4° in ethanol) validates enantiomeric purity for chiral derivatives .

Q. How does the compound’s low aqueous solubility (0.17 g/L at 25°C) impact experimental design?

  • Methodological Answer : To overcome solubility limitations:

  • Use co-solvents like DMSO or ethanol (≤10% v/v) in biological assays.
  • For HPLC analysis, employ reverse-phase C18 columns with acetonitrile/water (70:30) mobile phases .
  • In kinetic studies, pre-saturate buffers with the compound to maintain consistent concentrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 60% vs. 75%) across Friedel-Crafts methods?

  • Methodological Answer : Discrepancies arise from catalyst activity and solvent polarity :

  • Lower yields (60%) occur with AlCl₃ in nitromethane due to side reactions (e.g., over-alkylation).
  • Higher yields (75%) are achieved using Nafion H in benzene, which selectively stabilizes the transition state . Validate reproducibility via TLC monitoring (Rf = 0.4 in hexane/ethyl acetate 8:2) and GC-MS to quantify by-products .

Q. How do structural modifications (e.g., substitution at the chloro position) influence pharmacological activity?

  • Methodological Answer : Derivatives with 2-diethylaminoethoxy or 2-pyrrolidinoethoxy groups exhibit enhanced receptor binding (e.g., serotonin 5-HT₂A antagonism). Key steps:

  • Synthesize derivatives via nucleophilic substitution of the chloro group with amines (e.g., 2-diethylaminoethyl chloride hydrochloride in ether) .
  • Assess activity using radioligand binding assays (IC₅₀ values < 100 nM for optimized derivatives) .
  • Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic binding pockets .

Q. Can computational models predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Yes. COMSOL Multiphysics simulations coupled with AI-driven parameter optimization can:

  • Model Friedel-Crafts reaction kinetics under varying pressures and temperatures.
  • Predict by-product formation using Monte Carlo algorithms trained on historical data (e.g., 15% over-alkylation at 30°C) .
  • Validate predictions via in situ FT-IR to track intermediate species .

Properties

IUPAC Name

2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERNSDCEUTOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153103
Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Molecular Weight

228.71 g/mol
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CAS No.

1210-33-9
Record name 5-Chlorodibenzosuberane
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Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Record name 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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Synthesis routes and methods

Procedure details

350 ml of thionyl chloride are added dropwise at a temperature of 30 to 40° to a solution of 201.5 g of crude 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in 700 ml of dry benzene over a period of 40 minutes. Subsequently, the mixture is heated to boiling under reflux for an additional 1.5 hours and concentrated in vacuo. The residue is diluted 2 to 3 times with 300 ml of benzene each time and in each case again evaporated. There is obtained 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene as a beige crystalline mass of melting point 99-101° which is used in the next step without further purification. By recrystallization from carbon tetrachloride there is obtained material of melting point 104°-105° C.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
201.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

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